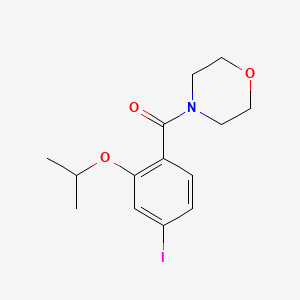
(4-Iodo-2-isopropoxyphenyl)(morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Iodo-2-isopropoxyphenyl)(morpholino)methanone is an organic compound that features a morpholine ring, an isopropoxy group, and an iodine atom attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the direct iodination of 2-methylphenol using sodium hypochlorite and sodium iodide in aqueous alcohol solvents . The resulting iodinated phenol can then be reacted with morpholine and isopropyl alcohol under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(4-Iodo-2-isopropoxyphenyl)(morpholino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups attached to the phenyl ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.
科学研究应用
Chemistry
In chemistry, (4-Iodo-2-isopropoxyphenyl)(morpholino)methanone is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions makes it a valuable building block in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, dyes, and other industrial products.
作用机制
The mechanism of action of (4-Iodo-2-isopropoxyphenyl)(morpholino)methanone would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity to these targets, while the isopropoxy and iodine groups can influence its pharmacokinetic properties .
相似化合物的比较
Similar Compounds
(4-Bromophenyl)(morpholino)methanone: Similar structure but with a bromine atom instead of iodine.
4-Iodo-2-methylphenol: Lacks the morpholine and isopropoxy groups, making it less versatile.
4-Iodo-2-methoxypyridine: Contains a pyridine ring instead of a phenyl ring, leading to different reactivity.
Uniqueness
(4-Iodo-2-isopropoxyphenyl)(morpholino)methanone is unique due to the combination of its functional groups. The presence of the morpholine ring, isopropoxy group, and iodine atom provides a unique set of chemical properties that can be exploited in various applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in both research and industrial settings.
属性
IUPAC Name |
(4-iodo-2-propan-2-yloxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO3/c1-10(2)19-13-9-11(15)3-4-12(13)14(17)16-5-7-18-8-6-16/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVGKNDDIPAJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)I)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













